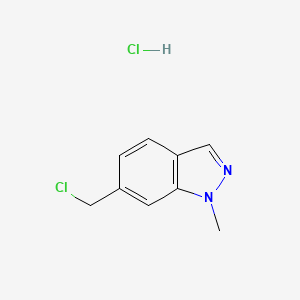

6-(Chloromethyl)-1-methylindazole;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

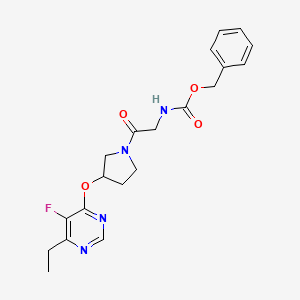

The compound “6-(Chloromethyl)-1-methylindazole;hydrochloride” is a type of indazole which is a type of organic compound that includes a pyrazole ring fused to a benzene ring . The “6-(Chloromethyl)” part suggests a chloromethyl group attached to the 6th position of the indazole ring, and “1-methyl” indicates a methyl group attached to the 1st position of the indazole ring. The term “hydrochloride” typically means that the compound forms a salt with hydrochloric acid .

Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a fused ring system characteristic of indazoles, with additional -CH3 and -CH2Cl groups attached at the 1st and 6th positions respectively .Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, chloromethyl groups in general are quite reactive. They can undergo various reactions including substitutions and eliminations .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. Indazoles are typically crystalline solids at room temperature .Applications De Recherche Scientifique

Synthesis and Reactivity

- Methylation and Reaction with Nitroindazoles : Methylation under neutral conditions of nitroindazoles, including 6-nitroindazole, leads to various methyl derivatives. Under acidic conditions, 6-nitroindazole yields 1-methyl derivatives, indicating its reactivity and potential for diverse chemical transformations (Jaffari & Nunn, 1974).

Biological Activities

- Synthesis of Biologically Active Derivatives : 1-Methyl-3-chloromethylindazole, a derivative, reacts with secondary amines to form compounds that have been characterized for potential biological applications (Kazanbieva et al., 1965).

Structural and Spectral Studies

- Molecular Structure Analysis : Extensive studies on molecular structure, including X-ray crystallography and spectral analysis, have been conducted on related compounds like 2-chloromethyl-1H-benzimidazole hydrochloride, providing insights into the structural aspects of similar chloromethyl compounds (Abdel Ghani & Mansour, 2012).

Antimicrobial Activity

- Synthesis and Antimicrobial Evaluation : A series of chloromethyl-triazine derivatives, including 6-(chloromethyl) derivatives, were synthesized and showed significant antibacterial and antifungal activities, highlighting the compound's potential in antimicrobial research (Kushwaha & Sharma, 2022).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-(chloromethyl)-1-methylindazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2.ClH/c1-12-9-4-7(5-10)2-3-8(9)6-11-12;/h2-4,6H,5H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBFXWWFBULHJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)CCl)C=N1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2357325.png)

![1-(4-bromophenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2357329.png)

![5-oxo-N-(4-sulfamoylphenethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2357330.png)

![3-(1-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide](/img/structure/B2357335.png)

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2357336.png)

![4-Methyl-2-[(3-methylphenyl)methyl]-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(3-acetylphenyl)-2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2357340.png)

![1-[5-(Furan-2-yl)thiophen-2-yl]-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B2357345.png)

![(E)-3-(but-2-en-1-yl)-8-(2-chlorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357347.png)